3-Bromo-2-ethynylquinoline 3-Bromo-2-ethynylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605951
InChI: InChI=1S/C11H6BrN/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h1,3-7H
SMILES: C#CC1=NC2=CC=CC=C2C=C1Br
Molecular Formula: C11H6BrN
Molecular Weight: 232.08 g/mol

3-Bromo-2-ethynylquinoline

CAS No.:

Cat. No.: VC13605951

Molecular Formula: C11H6BrN

Molecular Weight: 232.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-ethynylquinoline -

Specification

Molecular Formula C11H6BrN
Molecular Weight 232.08 g/mol
IUPAC Name 3-bromo-2-ethynylquinoline
Standard InChI InChI=1S/C11H6BrN/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h1,3-7H
Standard InChI Key LTQSCOVUBXPRCF-UHFFFAOYSA-N
SMILES C#CC1=NC2=CC=CC=C2C=C1Br
Canonical SMILES C#CC1=NC2=CC=CC=C2C=C1Br

Introduction

Molecular Structure and Chemical Identity

Quinoline derivatives are bicyclic structures comprising a benzene ring fused to a pyridine ring. In 3-bromo-2-ethynylquinoline, the bromine atom at position 3 introduces electronegativity and steric bulk, while the ethynyl group at position 2 contributes π-electron density and reactivity toward cross-coupling reactions. The molecular formula is C₁₁H₇BrN, with a molecular weight of 233.09 g/mol. Key structural features include:

  • Bromine substitution: Enhances electrophilic reactivity and influences intermolecular interactions .

  • Ethynyl group: Enables participation in Sonogashira, Click, and other alkyne-based reactions .

PropertyValueSource Analogy
Molecular FormulaC₁₁H₇BrNDerived from
Molecular Weight233.09 g/molCalculated
Boiling Point (estimated)320–350°CBased on
Density (estimated)1.6–1.8 g/cm³Extrapolated from

Synthesis Pathways

The synthesis of 3-bromo-2-ethynylquinoline can be inferred from methodologies used for analogous brominated quinolines. A plausible route involves sequential functionalization of the quinoline core:

Bromination at the 3-Position

Bromination of 2-ethynylquinoline may employ N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane or acetic acid . For example, the patent CN108484495B describes bromination of 7-hydroxyquinoline using NBS in glacial acetic acid at 90°C, yielding 82.3% of the brominated product . Adapting this method, 2-ethynylquinoline could undergo electrophilic aromatic substitution at position 3.

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Solubility: Limited solubility in water due to aromaticity; soluble in organic solvents like DCM, THF, and DMF .

  • Stability: Susceptible to oxidative degradation of the ethynyl group under acidic or high-temperature conditions.

  • Spectroscopic Data:

    • ¹H NMR: Aromatic protons appear as a multiplet (δ 7.5–8.5 ppm), with the ethynyl proton resonating at δ 2.8–3.2 ppm .

    • ¹³C NMR: The sp-hybridized carbons of the ethynyl group resonate at δ 70–90 ppm .

Chemical Reactivity and Functionalization

3-Bromo-2-ethynylquinoline serves as a versatile intermediate for further derivatization:

  • Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures .

  • Cycloadditions: The ethynyl group undergoes [2+2] cycloadditions with azides (Click chemistry) to form triazoles, enhancing biocompatibility .

  • Complexation: The nitrogen in the quinoline ring can coordinate to transition metals, forming catalysts or luminescent materials.

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